molecular formula C19H21N3O3S2 B2370808 N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide CAS No. 868218-09-1

N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide

Cat. No.: B2370808
CAS No.: 868218-09-1
M. Wt: 403.52
InChI Key: UDHAFERTLHCPKF-UHFFFAOYSA-N
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Description

N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is an organic compound with a complex structure that includes an imidazole ring, a sulfonyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal with ammonia and formaldehyde.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the imidazole derivative with sulfonyl chloride under basic conditions.

    Attachment of the Phenylacetamide Moiety: The final step involves the reaction of the sulfonyl-imidazole intermediate with 4-methylphenylmethylsulfanyl and acetic anhydride to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nitric acid, bromine.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide involves its interaction with molecular targets such as enzymes and receptors. It can modulate oxidative stress by influencing the activity of antioxidant enzymes like superoxide dismutase and catalase . Additionally, it affects inflammatory pathways by downregulating pro-inflammatory cytokines such as tumor necrosis factor-α and interleukin-6 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide is unique due to its combination of an imidazole ring, sulfonyl group, and phenylacetamide moiety

Properties

IUPAC Name

N-[4-[[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-14-3-5-16(6-4-14)13-26-19-20-11-12-22(19)27(24,25)18-9-7-17(8-10-18)21-15(2)23/h3-10H,11-13H2,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHAFERTLHCPKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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